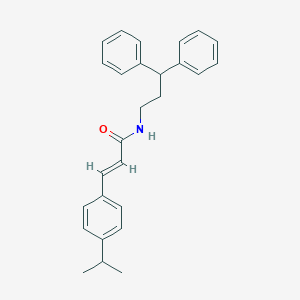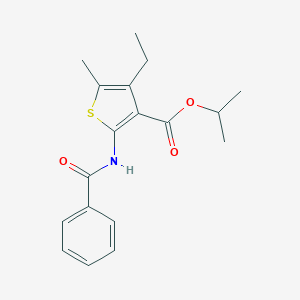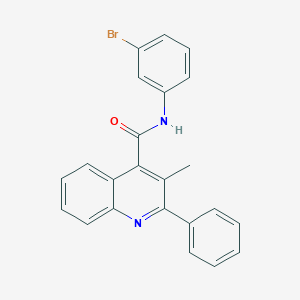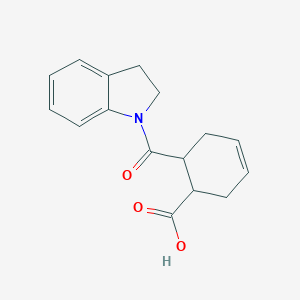![molecular formula C17H14N4OS2 B448024 3-(methylsulfanyl)-6-[(E)-2-(2-thienyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448024.png)
3-(methylsulfanyl)-6-[(E)-2-(2-thienyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methylsulfanyl)-6-[(E)-2-(2-thienyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-6-[(E)-2-(2-thienyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazine Ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the Benzoxazepine Moiety: This step might involve nucleophilic substitution or cyclization reactions.
Functionalization: Introduction of the methylsulfanyl and thienyl-ethenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions might target the double bonds or the triazine ring.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but might include oxidized or reduced forms of the compound, or derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding:
Medicine
Drug Development: The compound might be investigated for its therapeutic potential in treating various diseases.
Diagnostics: Possible use in diagnostic assays.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to Enzymes or Receptors: Inhibiting or activating their function.
Modulation of Pathways: Affecting biochemical pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazino-benzoxazepines: Other compounds in this class with similar structures.
Benzoxazepines: Compounds with the benzoxazepine core but different substituents.
Thienyl Compounds: Compounds containing the thienyl group.
Uniqueness
The unique combination of the triazino-benzoxazepine core with the methylsulfanyl and thienyl-ethenyl groups might confer specific biological activities or chemical properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C17H14N4OS2 |
|---|---|
Poids moléculaire |
354.5g/mol |
Nom IUPAC |
3-methylsulfanyl-6-[(E)-2-thiophen-2-ylethenyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C17H14N4OS2/c1-23-17-19-16-15(20-21-17)12-6-2-3-7-13(12)18-14(22-16)9-8-11-5-4-10-24-11/h2-10,14,18H,1H3/b9-8+ |
Clé InChI |
XJIATFXAZKNUNA-CMDGGOBGSA-N |
SMILES isomérique |
CSC1=NC2=C(C3=CC=CC=C3NC(O2)/C=C/C4=CC=CS4)N=N1 |
SMILES |
CSC1=NC2=C(C3=CC=CC=C3NC(O2)C=CC4=CC=CS4)N=N1 |
SMILES canonique |
CSC1=NC2=C(C3=CC=CC=C3NC(O2)C=CC4=CC=CS4)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


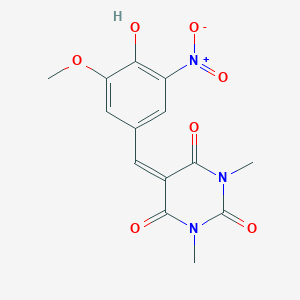
![N-(6-bromo-1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B447943.png)
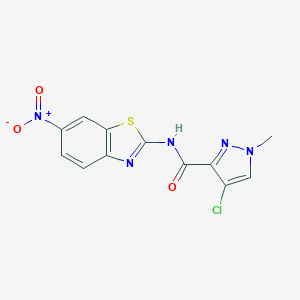
![(5E)-5-{4-[ethyl(methyl)amino]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B447946.png)
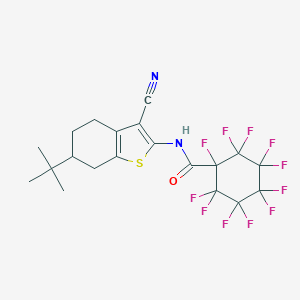
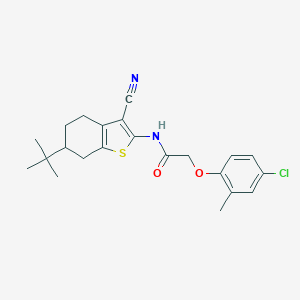
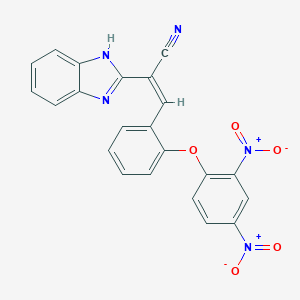
![Isopropyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447952.png)
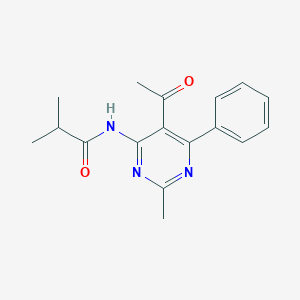
![5-[(5-Methyl-2-furyl)methylene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447954.png)
